molecular formula C6H4FNO2 B1663965 1-Fluoro-3-nitrobenzene CAS No. 402-67-5

1-Fluoro-3-nitrobenzene

Cat. No. B1663965
M. Wt: 141.1 g/mol
InChI Key: WMASLRCNNKMRFP-UHFFFAOYSA-N
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Patent
US07425555B2

Procedure details

3-Fluoronitrobenzene (10 g, 71 mmol) was added to a solution of morpholine (34 ml, 390 mmol) in dimethylsulfoxide (120 ml) and heated at 110° C. for 60 hours. The reaction was cooled and poured onto water (800 ml). The desired product precipitated and was collected by filtration. The orange solid was dried in vacuo and used in subsequent reactions without further purification (13.7 g, 66 mmol).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1>CS(C)=O>[N+:8]([C:4]1[CH:3]=[C:2]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH:7]=[CH:6][CH:5]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
34 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
120 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
ADDITION
Type
ADDITION
Details
poured onto water (800 ml)
CUSTOM
Type
CUSTOM
Details
The desired product precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
The orange solid was dried in vacuo
CUSTOM
Type
CUSTOM
Details
used in subsequent reactions without further purification (13.7 g, 66 mmol)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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